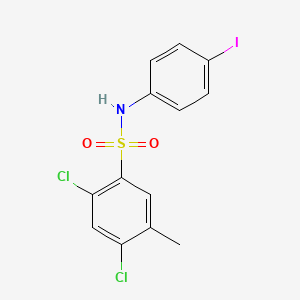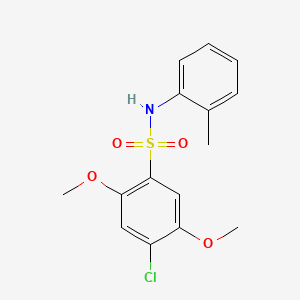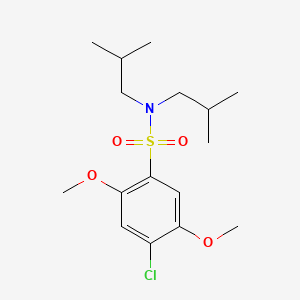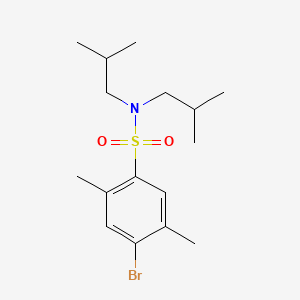
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 441.57 g/mol. BDBS has unique properties that make it a valuable tool in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of ion and fluid transport across epithelial cells. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has also been used to study the role of CFTR in the airway surface liquid (ASL) layer, which is crucial for the maintenance of lung function. Moreover, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used as a tool to investigate the function of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).
Mecanismo De Acción
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide selectively blocks the activity of CFTR by binding to the channel pore and preventing chloride ions from passing through. The binding of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide to CFTR is reversible, and the compound does not affect the gating or regulation of the channel. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been found to have a higher affinity for the open state of CFTR, suggesting that it may preferentially block the active form of the channel.
Biochemical and Physiological Effects:
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to decrease the volume of the ASL layer in human airway epithelial cells, indicating that it may have a potential therapeutic effect in diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anticancer properties. However, further studies are needed to explore the potential therapeutic applications of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, low toxicity, and cost-effectiveness. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research. However, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has some limitations, including its selectivity for CFTR and its reversible binding to the channel pore. Moreover, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide may have off-target effects on other ion channels, which should be taken into consideration when interpreting experimental results.
Direcciones Futuras
There are several future directions for the study of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide. One potential direction is the development of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide analogs with improved selectivity and potency for CFTR. Another direction is the investigation of the therapeutic potential of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in diseases such as CF and COPD. Moreover, the role of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in the regulation of ion and fluid transport across epithelial cells should be further explored. Finally, the off-target effects of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide on other ion channels should be investigated to better understand its mechanism of action.
Conclusion:
In conclusion, 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide is a valuable tool in scientific research, with unique properties that make it useful for the study of ion channels, transporters, and receptors. 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide selectively blocks the activity of CFTR by binding to the channel pore, and it has potential therapeutic applications in diseases such as CF and COPD. However, further studies are needed to explore the full potential of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide and its analogs in scientific research and medicine.
Métodos De Síntesis
The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple, and the yield is high, making 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide a cost-effective compound for scientific research.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11(2)9-18(10-12(3)4)21(19,20)16-8-13(5)15(17)7-14(16)6/h7-8,11-12H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPLPOFBIQJVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
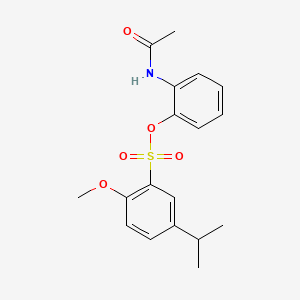

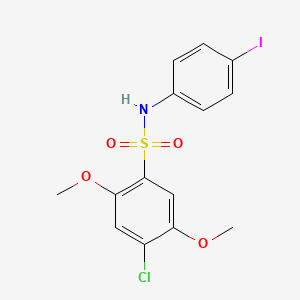
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
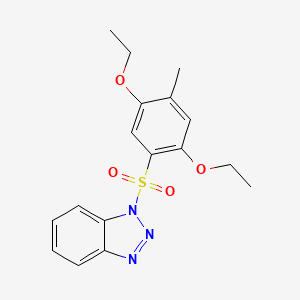

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)
